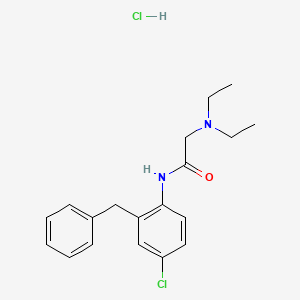
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, a phenylmethyl group, and a diethylamino acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.
Introduction of the Phenylmethyl Group: The phenylmethyl group is introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Diethylamino Acetamide Moiety: This step involves the reaction of diethylamine with chloroacetyl chloride to form the diethylamino acetamide group.
Final Coupling Reaction: The final step involves coupling the chloro-substituted phenyl ring with the diethylamino acetamide moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Used for large-scale production, offering advantages in terms of efficiency, scalability, and safety.
化学反応の分析
Types of Reactions
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in key biochemical pathways.
Modulating Ion Channels: Affecting the function of ion channels, altering cellular ion fluxes and membrane potentials.
類似化合物との比較
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(diethylamino)acetamide hydrochloride can be compared with other similar compounds, such as:
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(dimethylamino)acetamide hydrochloride: Differing by the presence of dimethylamino instead of diethylamino group.
N-(4-Chloro-2-(phenylmethyl)phenyl)-2-(methylamino)acetamide hydrochloride: Differing by the presence of methylamino instead of diethylamino group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities.
特性
CAS番号 |
42605-17-4 |
|---|---|
分子式 |
C19H24Cl2N2O |
分子量 |
367.3 g/mol |
IUPAC名 |
N-(2-benzyl-4-chlorophenyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C19H23ClN2O.ClH/c1-3-22(4-2)14-19(23)21-18-11-10-17(20)13-16(18)12-15-8-6-5-7-9-15;/h5-11,13H,3-4,12,14H2,1-2H3,(H,21,23);1H |
InChIキー |
QCUCEJQMMDLTSJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
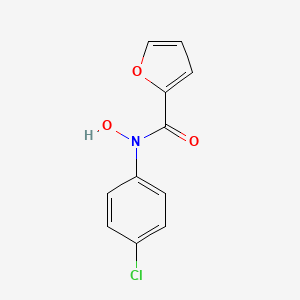

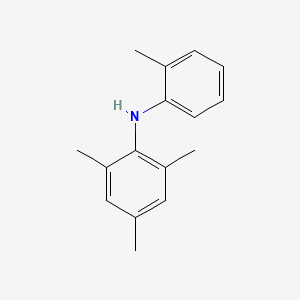
![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)


![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
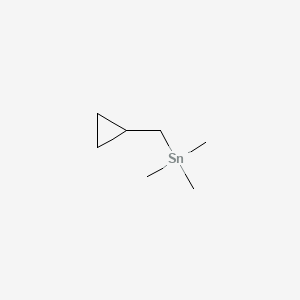

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
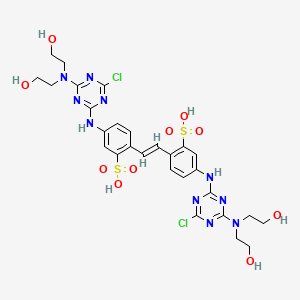
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
